molecular formula C10H11N3O2 B2611089 4-Azatryptophan CAS No. 149818-23-5

4-Azatryptophan

Cat. No.: B2611089
CAS No.: 149818-23-5
M. Wt: 205.217
InChI Key: FICCYWIDRZLXIS-ZETCQYMHSA-N
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Description

4-Azatryptophan is a synthetic analog of the naturally occurring amino acid tryptophan. It is characterized by the substitution of a nitrogen atom at the fourth position of the indole ring, resulting in a unique azaindole structure. This modification imparts distinct photophysical properties, making this compound a valuable tool in biochemical and biophysical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azatryptophan typically involves the use of hydrazine alkylation. One common method starts with the preparation of N-protected hydrazines, followed by alkylation with appropriate reagents. For instance, the synthesis can begin with the amination of 4-bromoisoquinoline, followed by a series of steps to introduce the azaindole moiety .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral auxiliaries, such as the Schöllkopf chiral reagent, can facilitate the asymmetric synthesis of this compound derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Azatryptophan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The azaindole ring allows for substitution reactions, where different substituents can be introduced at various positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the azaindole ring .

Scientific Research Applications

4-Azatryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azatryptophan involves its incorporation into proteins, where it can act as a fluorescent probe. The compound’s unique structure allows it to interact with specific molecular targets, such as enzymes and receptors, altering their function and providing insights into their mechanisms .

Comparison with Similar Compounds

  • 7-Azatryptophan
  • 5-Hydroxytryptophan
  • 5-Methoxytryptophan
  • 5-Fluorotryptophan
  • 5-Methyltryptophan
  • 5-Bromotryptophan
  • 6-Fluorotryptophan

Comparison: 4-Azatryptophan is unique due to its substitution at the fourth position of the indole ring, which imparts distinct photophysical properties. Compared to other tryptophan analogs, this compound exhibits a larger Stokes shift and different fluorescence characteristics, making it particularly useful in studies requiring precise fluorescence measurements .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-7(10(14)15)4-6-5-13-8-2-1-3-12-9(6)8/h1-3,5,7,13H,4,11H2,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICCYWIDRZLXIS-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CC(C(=O)O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=CN2)C[C@@H](C(=O)O)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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